OMDM-1

Vue d'ensemble

Description

OMDM-1 is a chemical compound that belongs to the class of fatty acid amides. It is derived from the amino acid tyrosine and the fatty acid oleic acid. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of OMDM-1 typically involves the coupling of tyrosine with oleic acid. This can be achieved through various synthetic routes, including:

Amidation Reaction: Tyrosine is reacted with oleic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Enzymatic Synthesis: Enzymes such as lipases can be used to catalyze the esterification of tyrosine with oleic acid under mild conditions, providing a more environmentally friendly approach.

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors. The process would be optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.

Analyse Des Réactions Chimiques

Molecular Profile and Primary Function

OMDM-1 (CAS 616884-62-9) is characterized by the molecular formula C₂₇H₄₅NO₃ and a molecular weight of 431.65 g/mol . It functions as a competitive inhibitor of anandamide (AEA) cellular uptake by selectively targeting the endocannabinoid membrane transporter (EMT) without affecting fatty acid amide hydrolase (FAAH) activity .

| Property | Value |

|---|---|

| CAS Number | 616884-62-9 |

| Molecular Formula | C₂₇H₄₅NO₃ |

| Molecular Weight | 431.65 g/mol |

| Solubility | Not fully characterized |

Inhibition of Anandamide Uptake

This compound reduces AEA uptake in neuronal cells (e.g., Neuro-2a) by binding to EMT, as demonstrated in radiolabeled ([³H]-AEA) uptake assays . Key findings include:

-

Dose-dependent inhibition : this compound achieves significant AEA uptake reduction at micromolar concentrations (IC₅₀ ~10–20 μM) .

-

Mechanistic distinction : Unlike WOBE437 (another AEA uptake inhibitor), this compound does not alter intracellular N-acylethanolamine (NAE) levels, suggesting a direct EMT blockade rather than indirect lipid metabolism effects .

Experimental Protocol

-

Cells incubated with this compound (10 min, serum-free medium).

-

[³H]-AEA (400 nM) introduced, followed by scintillation counting after NaOH lysis.

-

Passive uptake (4°C control) subtracted to isolate active transport inhibition .

Modulation of Synaptic Transmission

This compound influences glutamatergic synapses in the substantia nigra pars compacta (SNpc):

-

Reduced excitatory postsynaptic currents (sEPSCs) : this compound decreases sEPSC frequency by ~40% in SNpc dopamine neurons, indicating presynaptic EMT inhibition and reduced glutamate release .

-

Selectivity : No effect observed on GABAergic synapses, highlighting its specificity for endocannabinoid-related pathways .

Comparative Analysis with Other Inhibitors

This compound’s unique mechanism contrasts with structurally distinct inhibitors:

| Compound | Target | Effect on NAEs | AEA Uptake Inhibition |

|---|---|---|---|

| This compound | EMT | No change | Yes (IC₅₀ ~10–20 μM) |

| WOBE437 | Undetermined | Decreases NAEs | Yes (conflicting data) |

| AM281 | CB₁ receptor | N/A | No |

Limitations and Unresolved Questions

-

Solubility data : Not fully reported, complicating in vivo applications .

-

Off-target effects : While selective for EMT, interactions with TRPV1 or CB₁ receptors require further validation .

This compound remains a critical tool for probing endocannabinoid transport mechanisms, offering insights into therapeutic strategies for pain, inflammation, and neurological disorders. Its well-documented inhibition profile and specificity make it a benchmark compound in cannabinoid research .

Applications De Recherche Scientifique

Biochemical Properties

OMDM-1 is characterized by its potent inhibition of the cellular uptake of anandamide (AEA), a naturally occurring endocannabinoid. It has a binding affinity (Ki) of 2.4 μM, making it a valuable reagent for research into cannabinoid signaling pathways . The compound is noted for its metabolic stability, allowing for prolonged effects in biological systems without rapid degradation .

Research Applications

-

Endocannabinoid System Studies

- This compound is primarily used to investigate the role of the endocannabinoid system in various physiological and pathological conditions. By inhibiting AEA uptake, researchers can enhance the availability of this endocannabinoid, facilitating studies on its effects on pain, mood regulation, and neuroprotection.

- Pain Management Research

- Neuroprotection

- Cancer Research

- Cardiovascular Studies

Case Studies and Findings

Mécanisme D'action

The mechanism of action of OMDM-1 involves its interaction with specific molecular targets and pathways. It is believed to modulate cell signaling pathways by interacting with receptors or enzymes involved in lipid metabolism. The exact molecular targets and pathways are still under investigation, but it is thought to influence processes such as inflammation and cell proliferation.

Comparaison Avec Des Composés Similaires

N-oleoyltyrosine: Similar structure but lacks the (S)-configuration.

N-oleoylserine: Another fatty acid amide with serine instead of tyrosine.

N-oleoylethanolamide: A fatty acid ethanolamide with similar biological activities.

Uniqueness: OMDM-1 is unique due to its specific (S)-configuration, which may confer distinct biological activities compared to its analogs. Its combination of tyrosine and oleic acid also provides unique properties that are not present in other fatty acid amides.

Activité Biologique

OMDM-1 (CAS 616884-62-9) is a compound that has garnered attention for its biological activities, particularly in relation to the endocannabinoid system. This article delves into the various aspects of this compound's biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is recognized primarily as an inhibitor of the endocannabinoid membrane transporter (EMT), which plays a crucial role in the reuptake of anandamide (AEA), an endocannabinoid that influences various physiological processes. By inhibiting EMT, this compound increases the availability of AEA, thereby enhancing its biological effects.

The primary mechanism through which this compound exerts its effects involves:

- Inhibition of AEA Reuptake : this compound prevents the reuptake of AEA into neurons, leading to increased levels of this endocannabinoid in the synaptic cleft.

- Activation of Receptors : Elevated AEA levels can activate cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid 1 (TRPV1), which are involved in various signaling pathways related to pain, inflammation, and neuroprotection.

In Vitro Studies

In vitro studies have shown that this compound significantly affects sperm motility and fertilization processes. For instance:

- Study on Human Spermatozoa : Research indicated that this compound's inhibition of EMT restored sperm responsiveness to progesterone-induced acrosome reaction (AR), enhancing fertilization capability. The study demonstrated that exposure to this compound counteracted the inhibitory effects of TRPV1 antagonists on sperm function, thus highlighting its role in reproductive biology .

In Vivo Studies

In vivo studies have explored the cognitive and behavioral impacts of FAAH inhibitors like this compound. For example:

- Cognitive Enhancement : In animal models, FAAH inhibition by compounds similar to this compound has been linked to enhanced learning and memory. These effects are mediated through increased AEA levels activating CB1 receptors, which are known to play a role in synaptic plasticity .

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

- Pain Management : A case study involving chronic pain models suggested that this compound could alleviate pain symptoms by enhancing endocannabinoid signaling pathways. Patients reported reduced pain perception after treatment with FAAH inhibitors .

- Neuroprotection : Another case study demonstrated that this compound could offer neuroprotective effects in models of neurodegenerative diseases by modulating synaptic transmission and reducing neuroinflammation through its action on cannabinoid receptors .

Data Tables

The following table summarizes key findings from studies involving this compound:

Propriétés

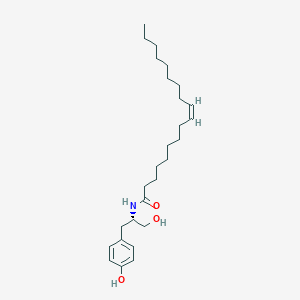

IUPAC Name |

(Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDMLAQPOAVWNH-JRUKXMRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616884-62-9 | |

| Record name | OMDM-1 cpd | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616884629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.